Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(2-bromophenyl)methoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-10-8-14(9-11-19)21-12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTODOCWWAILSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate, with the molecular formula CHBrNO and a molecular weight of approximately 370.287 g/mol, is a substituted piperidine compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group , a piperidine ring , and a bromobenzyl ether moiety . These structural components contribute to its unique chemical reactivity and biological activity. The presence of the bromine atom is particularly noteworthy as it may enhance the compound's reactivity compared to non-halogenated analogs.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 370.287 g/mol |
| CAS Number | 930111-10-7 |
| IUPAC Name | This compound |
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- The bromine substitution may facilitate interactions with specific receptors or enzymes involved in cell signaling pathways.
- The piperidine structure allows for modulation of neurotransmitter systems, which could explain potential anticonvulsant effects.
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are scarce, related compounds provide valuable insights:
- Anticancer Studies : Research on structurally similar compounds has indicated significant cytotoxicity against human cancer cell lines. For example, analogs with similar piperidine structures were shown to inhibit tumor growth effectively .
- Antimicrobial Testing : Substituted piperidines have been tested against various bacterial strains, demonstrating promising results in inhibiting bacterial growth. This suggests that this compound may also possess similar properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Positional Isomerism
The compound’s closest analogs differ in the bromine substitution pattern on the benzyl group or the heterocyclic scaffold. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Positional Isomerism : The para-bromo isomer (CAS: 930111-10-7) exhibits higher purity (97%) compared to the ortho-bromo target compound (95%), likely due to reduced steric hindrance during synthesis .
- Heterocyclic Variants : Replacement of the benzyl group with a pyridyl moiety (CAS: 194668-49-0) lowers molecular weight and alters electronic properties, enhancing solubility for antiviral applications .
- Functional Group Diversity : Sulfonate esters (e.g., methylsulfonyloxyethyl) introduce polar leaving groups, enabling nucleophilic substitutions in kinase inhibitor development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : A common approach involves coupling a piperidine derivative with a bromobenzyl ether. For example, Dess-Martin periodinane oxidation in CCl₄ at 0°C followed by mCPBA-mediated epoxidation (stirring at RT for 15 hours) achieves high yields (~96%) . Column chromatography (hexanes/EtOAc gradient) is critical for purification .
- Data : NMR (¹H/¹³C) and IR spectroscopy confirm structural integrity, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbonyl stretches (~1700 cm⁻¹ in IR) .
Q. How is the compound characterized spectroscopically, and what are key diagnostic signals?
- Methodology : ¹H NMR identifies the 2-bromobenzyl moiety (aromatic protons at δ 7.2–7.6 ppm, benzylic -OCH₂- at δ 4.5–5.0 ppm) and piperidine ring protons (δ 1.5–3.5 ppm). ¹³C NMR confirms the carbamate carbonyl (~155 ppm) and quaternary carbons .
- Contradictions : Discrepancies in coupling constants (e.g., J = 6–8 Hz for piperidine protons) may arise from conformational flexibility; temperature-dependent NMR studies resolve ambiguities .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store separately from oxidizing agents. Toxic fumes (e.g., HBr) may form during decomposition; work in a fume hood .
Advanced Research Questions
Q. How can regioselective functionalization of the piperidine ring be achieved?
- Methodology : Pd-catalyzed cross-coupling (e.g., SPhos Pd G3) enables selective modifications. For example, coupling with pyrimidine derivatives at 60°C in THF introduces triazole or sulfonyl groups .
- Optimization : Lowering reaction temperature (0°C) with TBAF enhances desilylation efficiency (98% yield) .
Q. What strategies resolve contradictions in reaction outcomes (e.g., low yield in bromobenzyl coupling)?
- Analysis : Competing side reactions (e.g., elimination or over-oxidation) may occur. Kinetic studies using in-situ IR or LC-MS monitoring identify intermediates. Adjusting stoichiometry (1.2 equiv bromobenzyl reagent) or switching to milder bases (NaHCO₃ vs. NaOH) improves reproducibility .
Q. How does the tert-butyl carbamate group influence stability under acidic/basic conditions?
- Experimental Design : Treat the compound with HCl (1M) or TFA (neat) at RT. LC-MS analysis reveals carbamate cleavage (mass loss of 100 Da) within 2 hours. Stability in basic conditions (pH 10) exceeds 24 hours, making it suitable for aqueous-phase reactions .
Q. What computational methods predict interactions with biological targets (e.g., enzymes or receptors)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
